Pharmacopeial Assay Specification: Proguanil Hydrochloride vs. Cycloguanil and Generic Antifolate Standards
USP and BP monographs define Proguanil Hydrochloride assay acceptance criteria of 98.5% to 101.0% on the dried basis, with loss on drying ≤0.5% and chloroaniline impurity ≤250 ppm [1]. In contrast, the direct active metabolite cycloguanil—often considered as a potential alternative for in vitro studies—lacks a harmonized pharmacopeial monograph and is not available as a compendial reference standard, introducing significant variability in reported purity and analytical validation [2]. This regulatory-grade specification ensures batch-to-batch reproducibility for assay development and in vivo studies where precise dosing of the prodrug is required to accurately model CYP2C19-dependent activation.
| Evidence Dimension | Compendial assay specification and purity standardization |
|---|---|
| Target Compound Data | Assay: 98.5–101.0% (dried basis); Loss on drying ≤0.5%; Chloroaniline ≤250 ppm |
| Comparator Or Baseline | Cycloguanil: No pharmacopeial monograph; purity varies by supplier; lacks defined impurity limits |
| Quantified Difference | Not applicable (qualitative difference in regulatory standardization) |
| Conditions | USP/BP monographed substance vs. non-monographed research chemical |
Why This Matters
Procurement of compendial-grade Proguanil Hydrochloride ensures validated analytical identity and purity, reducing experimental variability in CYP2C19 metabolism studies compared to non-standardized cycloguanil.
- [1] United States Pharmacopeia (USP). Proguanil Hydrochloride Monograph. USP-NF 2025. View Source
- [2] British Pharmacopoeia 2025. Proguanil Hydrochloride Monograph. Ph. Eur. monograph 2002. View Source
